molecular formula C12H13NS B14322546 2-Thiophenamine, N,N-dimethyl-5-phenyl- CAS No. 109548-94-9

2-Thiophenamine, N,N-dimethyl-5-phenyl-

Cat. No.: B14322546
CAS No.: 109548-94-9
M. Wt: 203.31 g/mol
InChI Key: KJBIXTYEEOABDC-UHFFFAOYSA-N
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Description

2-Thiophenamine, N,N-dimethyl-5-phenyl- is an organic compound that belongs to the class of amines It features a thiophene ring, which is a five-membered ring containing one sulfur atom, and an amine group with two methyl groups and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenamine, N,N-dimethyl-5-phenyl- typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide.

    Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions. For instance, the thiophene ring can be reacted with dimethylamine in the presence of a suitable catalyst.

    Phenyl Substitution: The phenyl group can be introduced through electrophilic aromatic substitution reactions, where the thiophene ring is treated with a phenyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 2-Thiophenamine, N,N-dimethyl-5-phenyl- may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenamine, N,N-dimethyl-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the amine or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiophenes, depending on the reagents used.

Scientific Research Applications

2-Thiophenamine, N,N-dimethyl-5-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Thiophenamine, N,N-dimethyl-5-phenyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylphenethylamine: A similar compound with a phenethylamine structure, used as a flavoring agent and studied for its stimulant effects.

    Thiophene Derivatives: Other thiophene-based compounds with different substituents, used in various applications such as organic semiconductors and pharmaceuticals.

Uniqueness

2-Thiophenamine, N,N-dimethyl-5-phenyl- is unique due to its specific combination of a thiophene ring, an amine group with dimethyl substitution, and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

109548-94-9

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

N,N-dimethyl-5-phenylthiophen-2-amine

InChI

InChI=1S/C12H13NS/c1-13(2)12-9-8-11(14-12)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

KJBIXTYEEOABDC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(S1)C2=CC=CC=C2

Origin of Product

United States

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